ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Description
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a thiazolidinone derivative characterized by:
- A Z-configured exocyclic double bond at the 2-position of the thiazolidinone ring.
- A 5-acetyl-2-methoxyphenylmethyl substituent at the 3-position.
- An ethyl acetate group conjugated to the ylidene system.
- A 4-oxo moiety on the thiazolidinone core.
Properties
Molecular Formula |
C17H19NO5S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-[3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-17(21)8-16-18(15(20)10-24-16)9-13-7-12(11(2)19)5-6-14(13)22-3/h5-8H,4,9-10H2,1-3H3/b16-8- |
InChI Key |
KPPDXSJHNFSDFE-PXNMLYILSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC2=C(C=CC(=C2)C(=O)C)OC |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC2=C(C=CC(=C2)C(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves a multi-step process. One common method includes the reaction of 5-acetyl-2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired thiazolidine derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield. These methods can also help in reducing reaction times and improving the overall scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects could result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazolidinone Derivatives
Green Chemistry Approaches
- Quinazolinone-thiazolidinone hybrids (e.g., ) utilize solvent-free or low-toxicity conditions (e.g., acetic acid/DMF), aligning with sustainable practices.
Physicochemical Properties
- Solubility : The target compound’s acetyl and methoxy groups enhance lipophilicity compared to sulfanylidene or carboxylic acid derivatives (e.g., ).
- Crystallography: Derivatives like exhibit monoclinic packing (P21/c space group) with Z = 4, stabilized by C-H···O interactions. Computational tools like Mercury enable comparison of molecular geometries.
Biological Activity
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and metabolic disorder treatments. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound belongs to the thiazolidin class, characterized by a thiazolidine ring structure that often contributes to various biological activities. The presence of an acetyl group and a methoxyphenyl moiety enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazolidin derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Induction of Apoptosis : Research indicates that certain thiazolidin derivatives can induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. For example, studies on related compounds revealed that they triggered apoptotic signals in HeLa cells, leading to cell death .
- Cytotoxicity : The cytotoxic effects of these compounds were evaluated using various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). IC50 values were determined to assess potency. Notably, some derivatives demonstrated lower IC50 values compared to standard chemotherapeutics like irinotecan .
Anti-inflammatory Effects
Thiazolidin derivatives have also been studied for their anti-inflammatory properties. In vitro experiments showed that these compounds can reduce pro-inflammatory markers in macrophages, suggesting a potential role in treating inflammatory diseases .
Metabolic Effects
Several thiazolidin compounds have been reported to enhance glucose uptake in insulin-resistant models. For instance:
- Insulin Sensitization : Certain derivatives improved glucose metabolism in high-carbohydrate diet-induced insulin-resistant mice. They effectively reduced hyperglycemia and related metabolic disturbances .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of thiazolidin derivatives:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Compounds induced apoptosis in HeLa cells; IC50 values lower than irinotecan |
| Study B | Assess anti-inflammatory effects | Reduction in ROS and NO levels in RAW264.7 macrophages |
| Study C | Investigate insulin sensitization | Enhanced glucose uptake in insulin-resistant mice; reduced hyperglycemia |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptotic Pathways : Induction of apoptotic pathways involves modulation of Bcl-2 family proteins and activation of caspases.
- Inflammatory Pathway Modulation : The compound may inhibit NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.
- Metabolic Regulation : By enhancing glucose uptake, these compounds may activate AMPK pathways involved in energy metabolism.
Q & A
Basic: What are the optimal synthetic routes for ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate, and how can reaction yields be improved?
Methodological Answer:
Synthesis typically involves condensation of substituted thiazolidinone precursors with appropriate aldehydes or ketones. For example:
- Key Steps : Refluxing a mixture of 2-aminothiazol-4-one derivatives, sodium acetate (as a catalyst), and substituted benzaldehyde analogs in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid .
- Yield Optimization : Adjusting molar ratios (e.g., 1:1.1 ratio of thiazolidinone to aldehyde), extending reflux time (up to 5 hours), and using polar aprotic solvents like DMF to enhance solubility .
Basic: How is the Z-configuration of the thiazolidinone exocyclic double bond confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group, β = 105.9290°) confirms the Z-configuration by resolving bond angles and dihedral angles between the thiazolidinone ring and substituents .
- NMR Spectroscopy : Coupling constants (e.g., values < 12 Hz) and NOESY correlations between the exocyclic double bond protons and adjacent groups support the Z-conformation .
Advanced: How do solvent and reaction conditions influence reaction mechanisms and byproduct formation in thiazolidinone synthesis?
Methodological Answer:
- Solvent Effects : Polar solvents (e.g., acetic acid) stabilize zwitterionic intermediates, favoring thiazolidinone cyclization, while non-polar solvents may lead to imine side products .
- Byproduct Identification : Use LC-MS or HPLC to detect intermediates like hydrazones or oximes. For example, methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5-ylidene]acetate forms triazinan-2-ylidene derivatives in the presence of alkylamines and formaldehyde .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for thiazolidinone derivatives with antimicrobial or anticancer activity?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., acetyl, methoxy) at the 5-position of the phenyl ring to enhance bioactivity. Test derivatives against Gram-positive bacteria (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) .
- Computational Modeling : Perform DFT calculations to correlate frontier molecular orbitals (HOMO/LUMO) with redox activity and binding affinity to biological targets .
Data Contradiction: How should researchers resolve discrepancies between spectroscopic data and crystallographic results?
Methodological Answer:
- Cross-Validation : If NMR suggests a different stereochemistry than X-ray data, re-examine sample purity (HPLC) or crystallize under alternative conditions (e.g., slow evaporation vs. diffusion).
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain differences .
Basic: What purification techniques are effective for isolating thiazolidinone derivatives?
Methodological Answer:
- Recrystallization : Use DMF/acetic acid (1:1) or ethanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 30–70%) for polar derivatives .
Advanced: How does polymorphism in thiazolidinone crystals affect physicochemical properties and bioactivity?
Methodological Answer:
- Crystal Packing Analysis : Compare unit cell parameters (e.g., Å, Å) across polymorphs to assess hydrogen-bonding networks (e.g., C–H⋯O interactions) .
- Dissolution Studies : Measure solubility and dissolution rates of polymorphs in PBS (pH 7.4) to correlate with bioavailability .
Advanced: What computational methods are used to predict electronic properties of thiazolidinone derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compute electrostatic potential maps and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial enzymes) using GROMACS to identify binding modes .
Basic: How can researchers validate analytical methods for quantifying thiazolidinone derivatives?
Methodological Answer:
- Calibration Curves : Use HPLC with UV detection (λ = 254 nm) and linear regression () for concentrations 0.1–100 µg/mL .
- Repeatability Tests : Perform intraday/interday precision studies (%RSD < 2%) and spike recovery assays (90–110%) .
Advanced: What strategies mitigate challenges in scaling up thiazolidinone synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
